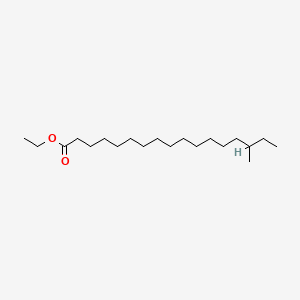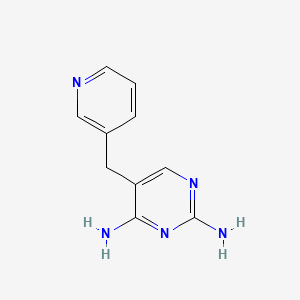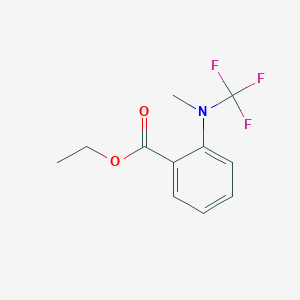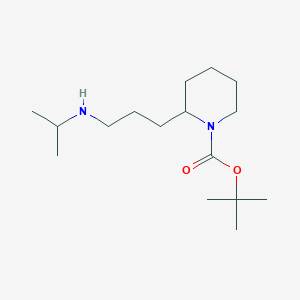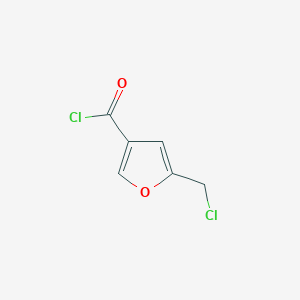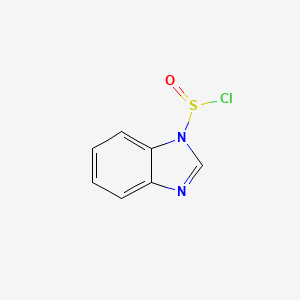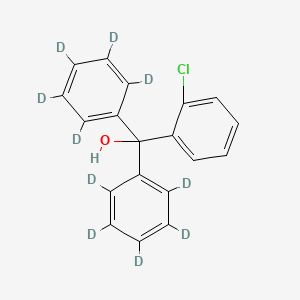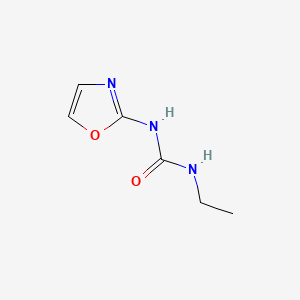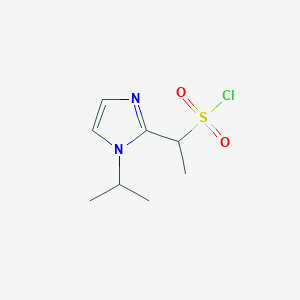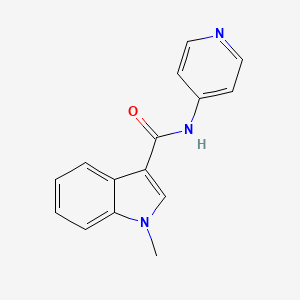
5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features an oxadiazole ring
Métodos De Preparación
The synthesis of 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethane with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Análisis De Reacciones Químicas
5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols or amines.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Comparación Con Compuestos Similares
5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione can be compared with other similar compounds, such as:
1,2-Bis(3,4-dimethoxyphenyl)ethane: A precursor used in the synthesis of the oxadiazole compound.
1,3,4-Oxadiazole derivatives: Other derivatives of the oxadiazole ring that may have different substituents and properties.
Thiosemicarbazide derivatives: Compounds that contain the thiosemicarbazide moiety and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
78613-15-7 |
|---|---|
Fórmula molecular |
C20H22N2O5S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
5-[1,2-bis(3,4-dimethoxyphenyl)ethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C20H22N2O5S/c1-23-15-7-5-12(10-17(15)25-3)9-14(19-21-22-20(28)27-19)13-6-8-16(24-2)18(11-13)26-4/h5-8,10-11,14H,9H2,1-4H3,(H,22,28) |
Clave InChI |
BADNWWMCZDWIOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)C3=NNC(=S)O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


